N-(6-氯-1,3-苯并噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Molecular Structure Analysis

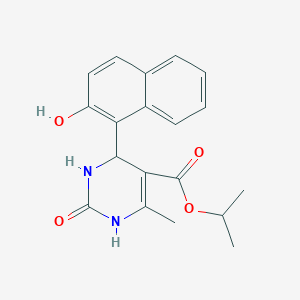

The molecular structure of the synthesized compounds is often confirmed using analytical and spectral studies, including single crystal X-ray data . The structural elucidation is crucial for understanding the relationship between the molecular architecture and the observed biological activities. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established using a combination of elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide derivatives is highlighted by their ability to undergo various reactions to form novel compounds with potential pharmacological activities. For instance, chloroacetylated amino benzothiazoles were reacted with substituted piperazines to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, which were evaluated as COX-2 inhibitors . This demonstrates the versatility of the acetamide group in facilitating chemical transformations that lead to compounds with specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide derivatives are characterized using various spectroscopic techniques. For example, the ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were characterized using UV-Vis, IR, NMR spectroscopies, and elemental analysis . The pKa values of newly synthesized derivatives were determined via UV spectroscopic studies, indicating the protonation sites on the molecules . These properties are essential for understanding the behavior of these compounds in biological systems and for optimizing their pharmacological profiles.

科学研究应用

1. PI3Kα 和 mTOR 的抑制剂

N-(6-(6-氯-5-(4-氟苯磺酰胺)吡啶-3-基)苯并[d]噻唑-2-基)乙酰胺是 PI3Kα 和 mTOR 的有效抑制剂,在体外和体内均有效。它经历代谢脱乙酰作用,从而探索杂环类似物以提高代谢稳定性 (Stec 等人,2011)。

2. 合成和镇痛活性

一些乙酰胺衍生物,包括 N-(苯并噻唑-2-基)-2-[(1-取代-1H-四唑-5-基)硫代]乙酰胺衍生物,被合成并研究其潜在镇痛活性。这些化合物在各种诱发疼痛的测试中显示出显着效果 (Kaplancıklı 等人,2012)。

3. 与 Pd(II) 和 Pt(II) 在抗癌研究中的配位

N-(6-氯-1,3-苯并噻唑-2-基)乙酰胺与 Pd(II) 和 Pt(II) 形成配合物。这些配合物被表征并测试了其对不同癌细胞系的抗癌作用,显示出不同程度的细胞毒性 (Al‐Janabi 等人,2020)。

4. 抗菌纳米材料

N-(苯并噻唑-2-基)-2-(哌啶-1-基)乙酰胺衍生物被研究了对病原菌和念珠菌属的抗菌活性。它们表现出有效性,特别是对真菌,某些结构基团增强了抗念珠菌活性 (Mokhtari & Pourabdollah,2013)。

5. 光伏效率和配体-蛋白质相互作用

苯并噻唑啉酮乙酰胺类似物被分析了其光化学性质和作为染料敏化太阳能电池 (DSSC) 中光敏剂的潜力。这些化合物表现出良好的光收集效率,并且还被研究了配体-蛋白质相互作用 (Mary 等人,2020)。

6. 抗肿瘤活性

N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物被合成并筛选了对各种人类肿瘤细胞系的抗肿瘤活性,显示出特定化合物的显着抗癌活性 (Yurttaş 等人,2015)。

7. 杂环化合物的合成

N-(1,3苯并噻唑-2-基)-2-氯乙酰胺被用作合成具有潜在生物活性的各种杂环化合物的先驱物 (Mahmood & Ahmad,2020)。

8. 苯并噻唑衍生物的生物活性

对取代的苯并噻唑的研究,包括 N-(1,3-苯并噻唑-2-基)乙酰胺衍生物,突出了它们的药理活性范围,特别是抗炎和抗菌特性 (Hunasnalkar 等人,2010)。

9. pKa 测定和药物前体分析

乙酰胺衍生物的酸度常数被确定,提供了它们作为药物前体的潜力的见解 (Duran & Canbaz,2013)。

10. 吲哚啉衍生物的抗惊厥评价

N-(取代苯并噻唑-2-基)-2-(2,3-二氧代吲哚啉-1-基)乙酰胺衍生物被合成并评价了抗惊厥活性,在各种测试中显示出显着效果 (Nath 等人,2021)。

安全和危害

According to Sigma-Aldrich, “N-(6-chloro-1,3-benzothiazol-2-yl)acetamide” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2. The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation. The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

作用机制

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of the adenosine a2a receptor, and therapeutic agents for disorders associated with nuclear hormone receptors .

Mode of Action

It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action of phospholipase A2, which originates from cell membrane phospholipids .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .

Pharmacokinetics

It is reported that some synthesized compounds have shown favorable pharmacokinetic profiles .

Result of Action

Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide. For instance, it is recommended to prevent further spillage or leakage of the compound if it is safe to do so, and to avoid letting the chemical enter drains . Discharge into the environment must be avoided .

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQXILHHRAEBLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16628-24-3 |

Source

|

| Record name | N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)